molecular formula C9H12S B2409348 3,4-Dimethylthioanisole CAS No. 65398-69-8

3,4-Dimethylthioanisole

Cat. No.: B2409348
CAS No.: 65398-69-8
M. Wt: 152.26
InChI Key: ICBFAPOIXKAENG-UHFFFAOYSA-N
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Description

3,4-Dimethylthioanisole is an organic compound with the molecular formula C₉H₁₂S. It is a derivative of thioanisole, where the aromatic ring is substituted with two methyl groups at the 3 and 4 positions. This compound is a colorless liquid that is soluble in organic solvents and is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethylthioanisole can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylmercaptobenzothiazole with 4-bromo-o-xylene. The reaction is typically carried out in the presence of palladium diacetate, nickel dichloride, and other catalysts in an inert atmosphere. The reaction mixture is stirred at 100°C for 12 hours, followed by extraction and purification to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylthioanisole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Methyl phenyl sulfoxide, methyl phenyl sulfone.

    Reduction: Corresponding thiols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3,4-Dimethylthioanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethylthioanisole involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions, making it useful in coordination chemistry. Additionally, its aromatic ring can participate in π-π interactions, influencing its binding to biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thioanisole: The parent compound without the methyl substitutions.

    2,4-Dimethylthioanisole: A similar compound with methyl groups at different positions.

    4-Methoxythioanisole: A compound with a methoxy group instead of a methyl group.

Uniqueness

3,4-Dimethylthioanisole is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interactions. The presence of these groups can affect the compound’s electronic properties and steric hindrance, making it distinct from other thioanisole derivatives.

Properties

IUPAC Name

1,2-dimethyl-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-7-4-5-9(10-3)6-8(7)2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBFAPOIXKAENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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